molecular formula C21H25N5OS B10936628 (5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B10936628
M. Wt: 395.5 g/mol
InChI Key: YIEOUGTVRYTBHV-UNOMPAQXSA-N
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Description

5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a synthetic compound that belongs to the class of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multi-step reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole in the presence of a base to form the intermediate. This intermediate is then reacted with 4-(4-methylbenzyl)piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its cytotoxic properties against cancer cell lines, showing potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with DNA synthesis and repair mechanisms, inducing apoptosis in cancer cells. Molecular modeling studies suggest that it binds to specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2-[4-(4-METHYLBENZYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring with a thiazole and piperazine moiety makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

(5Z)-5-[(1-ethylpyrazol-4-yl)methylidene]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C21H25N5OS/c1-3-26-15-18(13-22-26)12-19-20(27)23-21(28-19)25-10-8-24(9-11-25)14-17-6-4-16(2)5-7-17/h4-7,12-13,15H,3,8-11,14H2,1-2H3/b19-12-

InChI Key

YIEOUGTVRYTBHV-UNOMPAQXSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)C

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)C

Origin of Product

United States

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